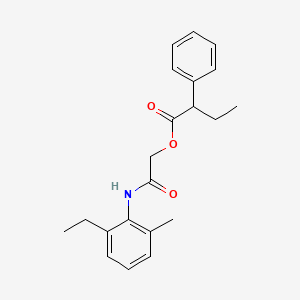

ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate

Vue d'ensemble

Description

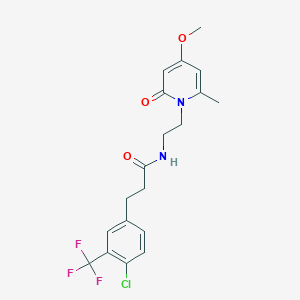

Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate is a chemical compound with the molecular formula C9H14N2O2 . It is derived from pyrazole, which is a five-membered heterocyclic moiety that contains two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring with two methyl groups at the 3 and 5 positions, an ethyl acetate group at the 2 position . The molecular weight of this compound is 182.22 .Applications De Recherche Scientifique

Synthesis in Chemical Compounds

Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate is involved in the synthesis of various chemical compounds. It has been used in creating new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety, which are established by elemental analysis and spectral data (Abdelhamid & Afifi, 2010). Additionally, it has been utilized in the synthesis of a new series of 3,5-dimethyl-1H-pyrazole derivatives, leading to compounds with potential antibacterial activity (Al-Smaisim, 2012).

Antibacterial and Antimicrobial Applications

Research indicates that compounds derived from this compound show significant antibacterial and antimicrobial properties. For instance, some synthesized derivatives have been evaluated as antibacterial agents against common pathogenic bacteria, showing promising results compared to standard drugs (Asif et al., 2021).

Applications in Catalysis

This compound is also relevant in catalysis. It is used in the synthesis of (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes, which serve as catalysts for the transfer hydrogenation of ketones. These complexes have shown effectiveness in conversions of 58%-84% under certain conditions (Magubane et al., 2017).

Anticancer and Antioxidant Properties

Some novel pyrazole derivatives, synthesized from this compound, have shown higher anticancer activity compared to reference drugs and exhibit good antimicrobial activity, suggesting potential in cancer treatment and infection control (Hafez et al., 2016). Additionally, derivatives like ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate have been evaluated for antioxidant susceptibilities, highlighting their potential in oxidative stress-related applications (Naveen et al., 2021).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been found to interact with a variety of biological targets .

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Related compounds have been found to influence a variety of biochemical pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities .

Propriétés

IUPAC Name |

ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-13-9(12)5-8-6(2)10-11-7(8)3/h4-5H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIOGABHUHXMNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(NN=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid](/img/structure/B2842341.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2842342.png)

![7-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2842343.png)

![1-(3,4-difluorophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2842346.png)

![N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2842347.png)

![N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfinyl]acetamide](/img/structure/B2842350.png)

![3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid](/img/structure/B2842352.png)